molecular formula C5H12N2O4S B12586031 N,N-Dimethyl-3-sulfo-L-alaninamide CAS No. 648881-39-4

N,N-Dimethyl-3-sulfo-L-alaninamide

Cat. No.: B12586031
CAS No.: 648881-39-4
M. Wt: 196.23 g/mol
InChI Key: FBMZJFVBHOYENA-BYPYZUCNSA-N
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Description

N,N-Dimethyl-3-sulfo-L-alaninamide is a unique organic compound characterized by its sulfonic acid group and dimethylated amide structure. This compound is known for its high polarity and water solubility, making it a valuable component in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-sulfo-L-alaninamide typically involves the reaction of L-alanine with dimethylamine and a sulfonating agent. The process can be summarized as follows:

    Starting Materials: L-alanine, dimethylamine, and a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure the formation of the desired product.

    Purification: The product is purified through crystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-sulfo-L-alaninamide undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of sulfonates.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides or sulfonates.

Scientific Research Applications

N,N-Dimethyl-3-sulfo-L-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of detergents, surfactants, and other industrial chemicals due to its high solubility and stability.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-sulfo-L-alaninamide involves its interaction with molecular targets through its sulfonic acid and amide groups. These interactions can modulate enzyme activity, protein binding, and cellular signaling pathways. The compound’s high polarity and solubility enhance its ability to penetrate biological membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

    N,N-Dimethylformamide (DMF): A widely used solvent with similar dimethylamide structure but lacks the sulfonic acid group.

    N,N-Dimethylacetamide (DMAc): Another solvent with a dimethylamide structure, used in various industrial applications.

    N,N-Dimethyl-3-sulfo-N-(3-{[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino}propyl)-1-propanaminium: A compound with a similar sulfonic acid group but a more complex structure.

Uniqueness: N,N-Dimethyl-3-sulfo-L-alaninamide stands out due to its combination of a sulfonic acid group and a dimethylamide structure, providing unique properties such as high polarity, water solubility, and reactivity. These characteristics make it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

648881-39-4

Molecular Formula

C5H12N2O4S

Molecular Weight

196.23 g/mol

IUPAC Name

(2R)-2-amino-3-(dimethylamino)-3-oxopropane-1-sulfonic acid

InChI

InChI=1S/C5H12N2O4S/c1-7(2)5(8)4(6)3-12(9,10)11/h4H,3,6H2,1-2H3,(H,9,10,11)/t4-/m0/s1

InChI Key

FBMZJFVBHOYENA-BYPYZUCNSA-N

Isomeric SMILES

CN(C)C(=O)[C@H](CS(=O)(=O)O)N

Canonical SMILES

CN(C)C(=O)C(CS(=O)(=O)O)N

Origin of Product

United States

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